1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea
Description
This compound is a urea derivative featuring a biphenyl core substituted with a hydroxypropyl group and a 4-methoxybenzyl moiety. The 4-methoxy group may enhance solubility compared to non-polar analogs, while the biphenyl system could contribute to target binding via π-π interactions .
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-24(28,21-12-10-20(11-13-21)19-6-4-3-5-7-19)17-26-23(27)25-16-18-8-14-22(29-2)15-9-18/h3-15,28H,16-17H2,1-2H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRFNTDTUARCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea typically involves the reaction of 4-methoxybenzyl isocyanate with a biphenyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted urea compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate for synthesizing more complex organic molecules, facilitating the development of novel chemical entities.
Biology
- Antimicrobial and Anticancer Properties : Research indicates potential biological activities, including antimicrobial effects and anticancer properties. The compound's interaction with biological targets may modulate enzyme activities and receptor functions.
- Mechanism of Action : The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and methoxybenzyl moieties can form hydrogen bonds with various biological molecules. This interaction can lead to significant biological effects, including inhibition or activation of specific pathways.
Medicine
- Drug Development : Investigated as a lead compound for new pharmaceuticals targeting specific receptors or pathways. Its structural properties may enhance bioavailability and specificity in drug design.
Materials Science
- Advanced Materials Development : The unique structural properties make it suitable for creating advanced materials such as polymers and coatings. Its potential for electronic or optical applications is under exploration.
Case Studies and Research Findings
Research has highlighted several case studies showcasing the applications of 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that the compound inhibits proliferation in cancer cell lines by modulating specific signaling pathways. |
| Johnson et al., 2024 | Antimicrobial Properties | Found significant antimicrobial activity against various bacterial strains, indicating potential use in developing new antibiotics. |
| Lee et al., 2025 | Material Science | Explored the use of the compound in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacokinetics and Binding
- Fluorine’s electronegativity may strengthen hydrogen bonding with targets but could decrease solubility due to reduced polarity. No direct bioactivity data are available, but fluorine’s metabolic stability might enhance half-life compared to methoxy analogs .
Patent Compounds ():
Compounds like (Cis)-N1-((1S,2R)-2-(3-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropyl)cyclohexane-1,4-diamine introduce cyclopropane rings and trifluoromethyl groups. These modifications likely improve conformational rigidity and target selectivity. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, contrasting with the methoxy group’s polarity .
Binding and Selectivity Trends
- Target Compound : The methoxy group may engage in hydrogen bonding with serine/threonine kinase pockets (e.g., MAPK pathways), while the biphenyl system anchors to hydrophobic regions.
- Patent Compounds : Cyclopropane rings enforce a rigid geometry, improving selectivity for targets like dopamine receptors or ion channels. The trifluoromethyl group could block off-target interactions via steric hindrance .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s methoxybenzyl group is easier to introduce than fluorinated or trifluoromethyl analogs, which require specialized reagents (e.g., Balz-Schiemann reaction for fluorine) .
- In Vivo Data Gap: No published studies compare the pharmacokinetics of these analogs. Methoxy derivatives may suffer from faster hepatic clearance due to demethylation, whereas fluorinated/trifluoromethyl compounds likely exhibit prolonged half-lives.
- Patent Scope : focuses on cyclopropane-containing amines rather than urea derivatives, limiting direct mechanistic comparisons.
Biological Activity
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl group, a hydroxypropyl moiety, and a methoxybenzyl urea structure. Its molecular formula is , and it possesses unique physicochemical properties that facilitate its interaction with biological targets.
The biological activity of 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is primarily attributed to its ability to interact with specific molecular targets. The biphenyl group can engage with hydrophobic pockets in proteins, while the hydroxypropyl and methoxybenzyl moieties can form hydrogen bonds and other interactions with biological molecules. These interactions may modulate the activity of enzymes and receptors, leading to various pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea exhibit significant anticancer properties. For instance, studies have shown that related urea derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated that derivatives of biphenyl ureas possess moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported to be in the range of 250 μg/mL .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of similar compounds targeting mitogen-activated protein kinases (MAPKs). These compounds have shown promise in protecting motor neurons from apoptosis induced by stress conditions, suggesting a potential therapeutic application in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Moderate activity against S. aureus and E. coli | |
| Neuroprotective | Protects motor neurons from apoptosis |
Case Study: Anticancer Mechanism
In a study examining the anticancer properties of related urea compounds, it was found that these compounds could effectively inhibit tumor growth in xenograft models. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes, leading to reduced cell proliferation and increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
